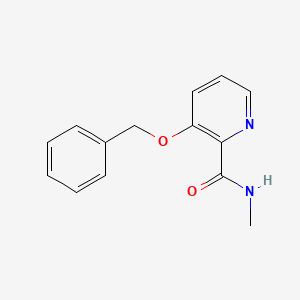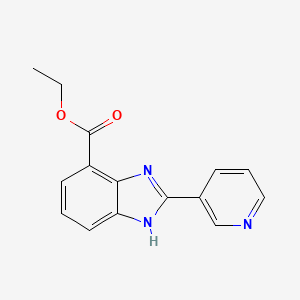
5-Bromo-1-fluoro-3-iodo-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-fluoro-3-iodo-2-methylbenzene: is an aromatic compound with the molecular formula C7H5BrFI It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring along with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-fluoro-3-iodo-2-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of a methylbenzene derivative. For instance, starting with 2-methylbenzene, bromination, fluorination, and iodination can be carried out sequentially under controlled conditions to introduce the respective halogen atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1-fluoro-3-iodo-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (for halogen exchange), nucleophiles (for nucleophilic substitution), and electrophiles (for electrophilic substitution) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
- Substituted benzene derivatives with different functional groups.
- Oxidized products like carboxylic acids.
- Reduced products like alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1-fluoro-3-iodo-2-methylbenzene is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules through various coupling reactions.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its halogenated structure may impart unique biological activities, making it a candidate for drug development.
Industry: In the chemical industry, it can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications requiring specific reactivity and stability.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-fluoro-3-iodo-2-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system, where the halogen atoms can direct the incoming electrophiles to specific positions on the benzene ring. The presence of multiple halogens can influence the reactivity and selectivity of the compound in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-1-fluoro-2-iodo-3-methylbenzene
- 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
- 1-Bromo-5-fluoro-2-iodo-3-methylbenzene
Comparison: Compared to similar compounds, 5-Bromo-1-fluoro-3-iodo-2-methylbenzene is unique due to the specific positions of the halogen atoms and the methyl group on the benzene ring. This unique arrangement can result in different reactivity patterns and selectivity in chemical reactions. For instance, the presence of a methoxy group in 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene can significantly alter its electronic properties and reactivity compared to the methyl group in this compound.
Eigenschaften
IUPAC Name |
5-bromo-1-fluoro-3-iodo-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHKTGBJMPZUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(4-methoxyphenyl)methoxy]-3H-quinazolin-4-one](/img/structure/B8251602.png)




![3-Benzylimidazo[4,5-b]pyridin-6-ol](/img/structure/B8251640.png)




![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-azidopropoxy)oxan-2-yl]methyl acetate](/img/structure/B8251678.png)
![N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;1-methyl-4-propan-2-ylbenzene;ruthenium(1+);chloride](/img/structure/B8251684.png)


